Mass Shift Advantage in Stable Isotope Dilution Assays
The compound provides a monoisotopic mass increase of +5.03 Da relative to the unlabelled parent 5-propylbenzene-1,3-diol (MW 152.19 → 157.22), which exceeds the commonly recommended minimum +3 Da mass shift for stable isotope-labelled internal standards (SIL-IS) in LC-MS/MS . This larger mass separation reduces the risk of isotopic cross-talk between the analyte and internal standard channels, a well-documented limitation of +3 Da-labelled standards in complex biological matrices [1]. The unlabelled parent (CAS 500-49-2) provides no mass shift and is therefore unsuitable for isotope dilution quantification .
| Evidence Dimension | Monoisotopic mass shift vs. unlabelled parent for use as SIL internal standard precursor |
|---|---|
| Target Compound Data | MW 157.22 g/mol (C₉H₇D₅O₂); ΔMW = +5.03 Da vs. parent |
| Comparator Or Baseline | 5-Propylbenzene-1,3-diol (unlabelled): MW 152.19 g/mol (C₉H₁₂O₂); ΔMW = 0 Da |
| Quantified Difference | +5.03 Da mass shift; exceeds the +3 Da minimum threshold for SIL-IS by 2.03 Da |
| Conditions | LC-MS/MS stable isotope dilution quantification; mass spectrometry analysis |
Why This Matters
A +5 Da mass shift provides superior channel separation in LC-MS/MS compared to more common +3 Da labelled standards, reducing quantitative interference in complex matrices.
- [1] Stokvis, E., Rosing, H., & Beijnen, J.H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Discusses minimum mass shift requirements and deuterium-related chromatographic effects. View Source
